molecular formula C17H20N6 B591069 Baquiloprim-d6 CAS No. 1228182-50-0

Baquiloprim-d6

Cat. No.: B591069
CAS No.: 1228182-50-0
M. Wt: 314.426
InChI Key: AIOWJIMWVFWROP-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baquiloprim-d6 is a deuterated form of Baquiloprim, an antibiotic known for its selective inhibition of bacterial dihydrofolate reductase. This compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which enhances its stability and allows for its use in various scientific applications .

Biochemical Analysis

Biochemical Properties

Baquiloprim-d6 plays a significant role in biochemical reactions, particularly in the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair. By binding to this enzyme, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of thymidylate, purines, and certain amino acids. This interaction is critical in understanding the compound’s potential as an antimicrobial and anticancer agent .

Cellular Effects

This compound influences various cellular processes, including cell proliferation and apoptosis. In cancer cells, the inhibition of dihydrofolate reductase by this compound leads to reduced DNA synthesis, causing cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways by altering the availability of folate derivatives, which are essential cofactors in numerous cellular reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, forming a stable complex that prevents the enzyme from catalyzing its reaction. This binding is highly specific and involves interactions with key amino acid residues within the enzyme’s active site. The inhibition of dihydrofolate reductase by this compound results in decreased tetrahydrofolate levels, leading to impaired nucleotide synthesis and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that this compound can cause sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function, including reduced proliferation and increased apoptosis in treated cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the overall flux of folate derivatives. The inhibition of dihydrofolate reductase by this compound leads to decreased levels of tetrahydrofolate, impacting the synthesis of nucleotides and amino acids .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with folate transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound is crucial for its efficacy, as it needs to reach the target enzyme, dihydrofolate reductase, to exert its inhibitory effects .

Subcellular Localization

This compound primarily localizes in the cytoplasm, where it interacts with dihydrofolate reductase. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to effectively inhibit its function. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The preparation of Baquiloprim-d6 typically involves a hydrogen-deuterium exchange reaction on Baquiloprim. This can be achieved by reacting Baquiloprim with sodium deuteride (NaOD) or sodium hydroxide (NaOH) in deuterium oxide (D2O) or heavy water . The reaction conditions must be carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium atoms.

Chemical Reactions Analysis

Baquiloprim-d6 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Baquiloprim-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Baquiloprim-d6 exerts its effects by selectively inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides necessary for DNA synthesis, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the binding of this compound to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Baquiloprim-d6 is unique due to its deuterium labeling, which enhances its stability and allows for specific scientific applications. Similar compounds include:

This compound stands out due to its enhanced stability and specific use in isotope labeling studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJIMWVFWROP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746858
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-50-0
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.